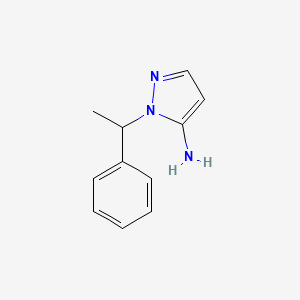

1-(1-phenylethyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-11(12)7-8-13-14/h2-9H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLWFDGTGHDOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389988 | |

| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-13-8 | |

| Record name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(1-phenylethyl)-1H-pyrazol-5-amine CAS number 3524-13-8

An In-depth Technical Guide to 1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-13-8)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS No. 3524-13-8) is a chiral aminopyrazole derivative that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. The pyrazole core is a privileged scaffold, appearing in numerous FDA-approved drugs, while the 5-amino substituent provides a crucial vector for diversification and the introduction of desired pharmacophoric elements. This guide offers a comprehensive technical overview, detailing the compound's physicochemical properties, robust synthesis methodologies based on established chemical principles, mechanistic insights, and its vast potential as a precursor for developing novel therapeutics and functional materials. By synthesizing data from authoritative sources, this document provides researchers with the foundational knowledge required to effectively utilize this compound in their R&D programs.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of biologically active molecules.[1] The subclass of 5-aminopyrazoles is particularly noteworthy; the amino group at the C5 position acts as a potent nucleophile and a key handle for synthetic elaboration, making these compounds preferred precursors for complex molecular architectures.[2][3]

1-(1-phenylethyl)-1H-pyrazol-5-amine distinguishes itself by incorporating a chiral phenylethyl group at the N1 position. This feature introduces stereochemistry directly into the scaffold, a critical consideration in modern drug design where enantiomeric purity often dictates therapeutic efficacy and safety. The compound's structure, combining a proven heterocyclic core with a reactive amine and a chiral side chain, positions it as a strategic starting material for generating libraries of novel compounds for screening and lead optimization.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental for its effective use in experimental settings. The key identifiers and characteristics for 1-(1-phenylethyl)-1H-pyrazol-5-amine are summarized below.

| Property | Value | Source |

| CAS Registry Number | 3524-13-8 | [4][5][6] |

| Molecular Formula | C₁₁H₁₃N₃ | [4][5][6] |

| Molecular Weight | 187.24 g/mol | [5][6] |

| IUPAC Name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | [4] |

| Canonical SMILES | N1=C(C=C(N)N1C(C=2C=CC=CC2)C) | [7] |

| Appearance | Data not widely published; typically an off-white to pale yellow solid. | |

| Melting Point | Data not widely published. | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. |

Synthesis: Mechanism and Protocol

The construction of the 5-aminopyrazole core is a well-established area of heterocyclic chemistry. The most versatile and widely adopted strategy involves the condensation of a hydrazine derivative with a β-ketonitrile.[8][9] This method is highly efficient and allows for significant variation in the substituents at the N1, C3, and C4 positions of the pyrazole ring.

General Synthesis and Mechanism

The synthesis proceeds via a two-step sequence within a single pot:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the substituted hydrazine—in this case, (1-phenylethyl)hydrazine—on the carbonyl carbon of a β-ketonitrile. This step forms a transient hydrazone intermediate.[8][9]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step, often promoted by mild acid or base, results in the formation of the aromatic 5-aminopyrazole ring system.[8]

This robust pathway provides a reliable method for accessing a wide range of 5-aminopyrazole derivatives.

Synthesis Workflow Diagram

The logical flow from commercially available starting materials to the final product is depicted below.

Caption: Generalized workflow for the synthesis of 1-(1-phenylethyl)-1H-pyrazol-5-amine.

Representative Experimental Protocol

This protocol is a representative example based on the general synthesis of 5-aminopyrazoles.[8][9]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (1-phenylethyl)hydrazine (1.0 eq) and a suitable β-ketonitrile such as 3-ethoxyacrylonitrile or benzoylacetonitrile (1.05 eq).

-

Solvent and Catalyst: Add absolute ethanol as the solvent to achieve a concentration of approximately 0.5 M. To this mixture, add a catalytic amount of a weak acid (e.g., acetic acid) or a weak base (e.g., triethylamine) to facilitate the reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation and Purification: Dissolve the resulting crude residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Final Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure 1-(1-phenylethyl)-1H-pyrazol-5-amine.

Applications in Research and Development

The true value of 1-(1-phenylethyl)-1H-pyrazol-5-amine lies in its application as a versatile synthetic intermediate. The 5-amino group is a primary nucleophile that readily participates in a wide range of chemical transformations.

Precursor for Fused Heterocyclic Systems

5-Aminopyrazoles are cornerstone reagents for the synthesis of fused pyrazolo-azines, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[10][11] These fused systems are prevalent in molecules with significant biological activity. The reaction typically involves condensation with 1,3-dicarbonyl compounds or their equivalents, where the endocyclic N2 and the exocyclic N-amino group act as a bidentate nucleophile to construct the new fused ring.[11]

Scaffold for Drug Discovery Libraries

In drug discovery, the compound serves as an ideal scaffold for generating libraries of analogues for high-throughput screening. The amino group can be readily acylated, alkylated, sulfonated, or used in C-N coupling reactions to introduce a diverse range of substituents, enabling a thorough exploration of the structure-activity relationship (SAR).[10]

Caption: Role of 1-(1-phenylethyl)-1H-pyrazol-5-amine in a typical drug discovery workflow.

Analytical Characterization

The identity and purity of the compound must be rigorously confirmed using standard analytical techniques. The expected results are outlined below.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show distinct signals corresponding to: the aromatic protons of the phenyl ring (typically 7.2-7.4 ppm), the methine proton of the ethyl group (quartet), the methyl protons of the ethyl group (doublet), two distinct protons on the pyrazole ring, and a broad singlet for the NH₂ protons. |

| ¹³C NMR | The spectrum will display signals for the carbons of the phenyl ring, the pyrazole ring, and the aliphatic carbons of the phenylethyl group. |

| Mass Spectrometry (MS) | In ESI+ mode, the spectrum should exhibit a prominent peak for the protonated molecular ion ([M+H]⁺) at m/z ≈ 188.11. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and C=C/C=N stretching in the aromatic rings (1500-1650 cm⁻¹). |

| Chiral HPLC | To confirm enantiomeric purity, analysis on a suitable chiral stationary phase is required, which should resolve the two enantiomers of the compound. |

Safety and Handling

1-(1-phenylethyl)-1H-pyrazol-5-amine should be handled in accordance with standard laboratory safety procedures. It is recommended to use this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed toxicological and handling information, users must consult the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-(1-phenylethyl)-1H-pyrazol-5-amine is more than a simple chemical; it is a strategic tool for innovation in chemical and pharmaceutical research. Its synthesis is based on reliable and scalable chemical reactions, and its structure is ideally suited for derivatization. The presence of a chiral center and a reactive amino group on a privileged pyrazole scaffold provides researchers with a powerful platform for the design and synthesis of novel, high-value molecules for a multitude of applications, from targeted therapeutics to advanced organic materials.

References

- Bakanas, I. J., & Moura-Letts, G. (n.d.). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. (2011). Available at: [Link]

-

Cimarelli, C., & Palmieri, G. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Gemoets, H., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, ACS Publications. Available at: [Link]

-

Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett. Available at: [Link]

-

Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. (n.d.). Available at: [Link]

-

1-(1-Phenylethyl)-1h-pyrazol-5-amine Product Information. P&S Chemicals. (n.d.). Available at: [Link]

-

Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]

-

Sharma, V., & Kumar, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC, NIH. Available at: [Link]

-

Alamshany, Z. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC, NIH. Available at: [Link]

-

El-Faham, A., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link]

-

3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine. CAS Common Chemistry. (n.d.). Available at: [Link]

-

Gomaa, M. A.-M. (2020). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ResearchGate. Available at: [Link]

-

Hameed, A., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents. (n.d.).

-

Rapetti, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC, PubMed Central. Available at: [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. (n.d.). Available at: [Link]

Sources

- 1. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pschemicals.com [pschemicals.com]

- 5. 3524-13-8 | MFCD03596776 | 1H-Pyrazol-5-amine,1-(1-phenylethyl)- [aaronchem.com]

- 6. scbt.com [scbt.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 11. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(1-phenylethyl)-1H-pyrazol-5-amine

Introduction

1-(1-phenylethyl)-1H-pyrazol-5-amine, a substituted pyrazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a versatile scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities. Understanding the fundamental physicochemical properties of this specific analogue is paramount for its potential development, formulation, and application in various research and pharmaceutical contexts.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 1-(1-phenylethyl)-1H-pyrazol-5-amine. It is intended for researchers, scientists, and professionals in drug development, offering both a data-centric summary and detailed experimental protocols for the empirical determination of these properties. The methodologies described herein are grounded in established principles of physical organic chemistry and are designed to ensure data integrity and reproducibility.

Molecular and Physicochemical Profile

A summary of the core physicochemical properties of 1-(1-phenylethyl)-1H-pyrazol-5-amine is presented below. It is important to note that while some properties are derived from available data, others are estimated based on computational models due to the absence of published experimental values.

| Property | Value | Source/Method |

| IUPAC Name | 1-(1-phenylethyl)-1H-pyrazol-5-amine | - |

| CAS Number | 3524-13-8 | [] |

| Molecular Formula | C₁₁H₁₃N₃ | [] |

| Molecular Weight | 187.24 g/mol | [] |

| Melting Point | Estimated: 85-95 °C | Prediction based on structural similarity and computational models.[2][3][4] |

| Boiling Point | Estimated: >300 °C | Prediction based on molecular weight and functional groups.[5][6] |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) and sparingly soluble in water and nonpolar organic solvents (e.g., hexane).[7][8][9] | - |

| pKa (of the conjugate acid) | Estimated: 4.5 - 5.5 | Prediction based on the electronic effects of the pyrazole ring and the phenylethyl substituent on the amine group.[10][11][12] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step experimental procedures for the determination of key physicochemical properties of 1-(1-phenylethyl)-1H-pyrazol-5-amine. The rationale behind the choice of methodology is provided to offer a deeper understanding of the experimental design.

Melting Point Determination

The melting point of a solid crystalline organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[13][14]

Methodology: Capillary Melting Point Method

This method is widely used due to its simplicity and the small sample quantity required.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of 1-(1-phenylethyl)-1H-pyrazol-5-amine is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[14]

-

Capillary Tube Packing: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample until a small amount of the compound is packed to a height of 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Initial Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the anticipated melting point (based on the predicted value).

-

Fine Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[13]

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Solubility Profile Determination

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and use in chemical reactions. The principle of "like dissolves like" is a guiding factor, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[9]

Methodology: Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in a range of common laboratory solvents.

Workflow for Qualitative Solubility Assessment

Caption: A simplified workflow for the qualitative determination of solubility.

Step-by-Step Protocol:

-

Sample Preparation: Weigh approximately 10 mg of 1-(1-phenylethyl)-1H-pyrazol-5-amine into a series of small, clean, and dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent. A recommended panel of solvents includes:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (moderately polar)

-

Toluene (nonpolar)

-

Hexane (nonpolar)

-

-

Agitation: Vigorously agitate each test tube for at least 30 seconds to facilitate dissolution.

-

Observation: Observe each tube for the presence or absence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The majority of the solid remains undissolved.

-

pKa Determination

The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid indicates its basicity. This is a critical parameter in drug development as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh a known amount of 1-(1-phenylethyl)-1H-pyrazol-5-amine and dissolve it in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, known increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 1-(1-phenylethyl)-1H-pyrazol-5-amine is expected to show distinct signals for the aromatic protons of the phenyl group, the methine and methyl protons of the phenylethyl group, the protons on the pyrazole ring, and the amine protons. The chemical shifts and coupling patterns of these signals would be characteristic of the molecule's structure.[15][16][17]

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including those in the phenyl ring, the pyrazole ring, and the phenylethyl side chain.[15][16][18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(1-phenylethyl)-1H-pyrazol-5-amine is expected to exhibit characteristic absorption bands for:

-

N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹).[19][20]

-

C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

-

C=C and C=N stretching of the aromatic and pyrazole rings (in the 1400-1600 cm⁻¹ region).[21][22]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.24 m/z).

-

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyrazole derivatives involve cleavage of the substituents from the ring and fragmentation of the pyrazole ring itself.[23][24][25][26]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 1-(1-phenylethyl)-1H-pyrazol-5-amine, including both known and predicted values. The inclusion of detailed, field-proven experimental protocols for the determination of melting point, solubility, and pKa offers a practical framework for researchers to empirically verify and expand upon the data presented. A thorough understanding of these fundamental properties is a critical prerequisite for the successful advancement of this compound in any research or development pipeline. The combination of predictive data and robust experimental methodologies outlined in this guide serves as a valuable resource for the scientific community engaged in the study of novel heterocyclic compounds.

References

-

Abraham, M. H. (n.d.). Predicting the Solubility of a Compound in a Given Organic Solvent. Stack Exchange. Retrieved from [Link]

-

Katritzky, A. R., et al. (2003). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences, 43(5), 1575–1583. Retrieved from [Link]

-

Jain, A., & Yalkowsky, S. H. (2001). Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 40(6), 1594–1599. Retrieved from [Link]

-

Yalkowsky, S. H., & Myrdal, P. B. (2017). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 106(12), 3467-3474. Retrieved from [Link]

-

ChemAxon. (n.d.). Predicting Boiling and Melting Points. Organic Chemistry: How to... Retrieved from [Link]

-

Anderson, D. M. W., & Bell, J. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 47-50. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 10). Predicting Boiling Point? [Video]. YouTube. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2018, August 30). Predict solubility of organic compounds? Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Retrieved from [Link]

-

Zhang, Y., et al. (2021). Predicting small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 89. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Bar, S., et al. (2017). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 82(21), 11564–11573. Retrieved from [Link]

-

Gasteiger, J., & Sadowski, J. (2014). Simple Method for the Estimation of pKa of Amines†. Croatica Chemica Acta, 87(4), 343-347. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

ResearchGate. (2013, October 7). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds? Retrieved from [Link]

-

Reddit. (2011, October 27). Can anyone recommend a reliable method for predicting the normal boiling points of organic compounds? Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models (Master's thesis, University of Regina). Retrieved from [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

-

Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass spectrometric investigation of some pyronylpyrazole derivatives. Spectroscopy Letters, 26(2), 261-270. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

-

Chiriac, A. P., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5678. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

-

Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 31). Organic Chemistry - pKa Values of Acids [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

ResearchGate. (2025, August 6). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147–160. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

Ghorbani-Vaghei, R., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. ACS Omega, 6(46), 31086–31095. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 18(4), 4584–4592. Retrieved from [Link]

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. researchgate.net [researchgate.net]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. youtube.com [youtube.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Mass spectrometric investigation of some pyronylpyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(1-phenylethyl)-1H-pyrazol-5-amine: Molecular Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic route to 1-(1-phenylethyl)-1H-pyrazol-5-amine. This compound, belonging to the versatile class of pyrazole derivatives, holds significant potential in medicinal chemistry and drug discovery due to the established broad-spectrum biological activities of the pyrazole scaffold. This document serves as a foundational resource, offering detailed experimental protocols for its synthesis and characterization, alongside an exploration of its potential as a pharmacophore, underpinned by authoritative references.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a privileged scaffold in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The versatility of the pyrazole ring, allowing for substitutions at various positions, enables the fine-tuning of physicochemical and pharmacokinetic properties. This has led to the successful development of numerous pyrazole-containing drugs.

The pyrazole moiety can also serve as a bioisostere for other aromatic or heteroaromatic rings, offering advantages in terms of metabolic stability and potency. This guide focuses on 1-(1-phenylethyl)-1H-pyrazol-5-amine, a specific derivative with potential for further exploration in drug development programs.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(1-phenylethyl)-1H-pyrazol-5-amine is characterized by a pyrazole ring substituted at the N1 position with a 1-phenylethyl group and at the C5 position with an amine group.

Molecular Formula: C₁₁H₁₃N₃[4]

Molecular Weight: 187.24 g/mol [4]

IUPAC Name: 1-(1-phenylethyl)-1H-pyrazol-5-amine[4]

CAS Number: 3524-13-8[4]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃ | |

| Molecular Weight | 187.24 g/mol | |

| CAS Number | 3524-13-8 | |

| Predicted XlogP | 1.8 | |

| Predicted Hydrogen Bond Donors | 1 | |

| Predicted Hydrogen Bond Acceptors | 3 |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis initiates with the reaction of 1-phenylethanone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with a suitable three-carbon synthon, such as 3-aminocrotononitrile, to yield the target pyrazole derivative.

Caption: Proposed two-step synthesis of 1-(1-phenylethyl)-1H-pyrazol-5-amine.

Experimental Protocol

Step 1: Synthesis of 1-Phenylethanone Hydrazone

-

To a solution of 1-phenylethanone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrazone.

Step 2: Synthesis of 1-(1-phenylethyl)-1H-pyrazol-5-amine

-

To a solution of the 1-phenylethanone hydrazone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile (1 equivalent).

-

The reaction mixture is heated to reflux for 8-12 hours. The reaction progress should be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1-(1-phenylethyl)-1H-pyrazol-5-amine.

Spectroscopic Characterization

The structural elucidation of the synthesized 1-(1-phenylethyl)-1H-pyrazol-5-amine would be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the methine and methyl protons of the ethyl group, the protons on the pyrazole ring, and the protons of the amine group. The chemical shifts and coupling patterns will be crucial for confirming the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with characteristic signals for the aromatic carbons, the aliphatic carbons of the ethyl group, and the carbons of the pyrazole ring.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the aromatic and pyrazole rings, and N-H bending vibrations.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (187.24 g/mol ). The fragmentation pattern will provide further structural information, with characteristic fragments arising from the loss of the phenylethyl group or cleavage of the pyrazole ring.

Potential Applications in Drug Discovery

The 1-(1-phenylethyl)-1H-pyrazol-5-amine scaffold is a promising starting point for the development of novel therapeutic agents. The pyrazole core is a well-established pharmacophore with a wide range of biological activities. The presence of the phenylethyl group can contribute to favorable pharmacokinetic properties, such as increased lipophilicity, which may enhance cell membrane permeability.

The primary amine group at the 5-position provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives with diverse functionalities. This could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.

Potential Therapeutic Areas:

-

Anti-inflammatory: Pyrazole derivatives are known to inhibit key inflammatory mediators.

-

Oncology: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy.

-

Infectious Diseases: Many pyrazole-containing compounds have demonstrated antibacterial and antifungal activities.

-

Neuroscience: Certain pyrazole derivatives have shown activity against neurological disorders.

Caption: A typical drug discovery workflow starting from a core scaffold.

Conclusion

1-(1-phenylethyl)-1H-pyrazol-5-amine is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its straightforward synthesis, combined with the proven therapeutic potential of the pyrazole scaffold, makes it an attractive starting point for the development of novel drug candidates. This technical guide provides the foundational knowledge required for its synthesis, characterization, and further exploration in various therapeutic areas. The detailed protocols and structural insights presented herein are intended to facilitate future research and development efforts centered on this promising compound.

References

- Bawazir, W. A. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76.

- Patel, P. H., Patel, A., & Pasha, T. Y. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research, 7(2).

- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).

- de Oliveira, R. S., da Silva, J. C. C., de Lima, M. do C. A., Pitta, I. da R., & de Albuquerque, J. F. C. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638827.

-

PubChemLite. (n.d.). 1-(2-phenylethyl)-1h-pyrazol-5-amine. Retrieved from [Link]

-

TSI Journals. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Retrieved from [Link]

- Wieting, J. M., et al. (2017). Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. ACS Chemical Neuroscience, 8(10), 2231–2243.

- Al-Ostoot, F. H., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(3), 2693-2705.

- Patel, P. H., Patel, A., & Pasha, T. Y. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research, 7(2).

- de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638827.

- Bawazir, W. A. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. longdom.org [longdom.org]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

Biological activity of 5-aminopyrazole derivatives

An In-depth Technical Guide to the Biological Activity of 5-Aminopyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of bioactive heterocyclic compounds.[1][2] Its unique structural features allow for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the significant biological activities of 5-aminopyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation, offering a technical resource for professionals engaged in drug discovery and development.

The 5-Aminopyrazole Core: A Privileged Scaffold in Drug Discovery

Nitrogen-containing heterocycles are fundamental to the development of new therapeutic agents, and the pyrazole ring is a prominent member of this class.[1] 5-Aminopyrazoles, characterized by a five-membered ring with two adjacent nitrogen atoms and an amino group at the C5 position, are particularly valuable. This amino group provides a reactive handle for synthesizing a vast library of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and imidazo[1,2-b]pyrazoles, each with distinct biological profiles.[1][3] The inherent ability of the 5-aminopyrazole core to form multiple hydrogen bonds allows its derivatives to effectively interact with various biological targets, most notably the ATP-binding pocket of kinases.[4]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer has been significantly advanced by the development of small-molecule inhibitors that target key regulators of cell growth and survival. 5-Aminopyrazole derivatives have emerged as a potent class of anticancer agents, primarily through their action as kinase inhibitors.[1][2]

Mechanism of Action: Kinase Inhibition

Kinases are critical enzymes that regulate a vast array of cellular processes, including cell cycle progression, proliferation, and apoptosis. Their dysregulation is a hallmark of cancer.[4] 5-Aminopyrazole derivatives have been successfully designed to target several important kinase families.

-

Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle control. The aminopyrazole core can form a triad of hydrogen bonds with the hinge region residues of CDKs, making it an effective scaffold for designing CDK inhibitors.[4] Analogs have been identified as potent inhibitors of CDK2 and CDK5, which are involved in cell cycle regulation and have shown efficacy in inhibiting tumor growth in xenograft models.[4]

-

p38 MAP Kinase: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and plays a role in cancer. Specific 5-aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α, demonstrating the ability to block the production of the pro-inflammatory and tumor-promoting cytokine TNFα in cellular and in vivo models.[5][6]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling can drive tumor proliferation and angiogenesis. Aminopyrazole-based inhibitors have been developed that show excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, overcoming a common mechanism of drug resistance.[7]

Several derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, certain novel 5-aminopyrazole compounds have demonstrated potent antitumor activity against hepatocellular carcinoma (Hep-G2) cells, with IC₅₀ values as low as 3.6 µM.[2][8] Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and imidazo[1,2-b]pyrazoles, also exhibit notable anticancer properties.[1]

Signaling Pathway: p38 MAP Kinase Inhibition

The diagram below illustrates the p38 MAPK signaling pathway, a key target for 5-aminopyrazole-based anticancer and anti-inflammatory agents. These inhibitors typically act by competing with ATP for the binding site on p38α, thereby preventing its activation and downstream signaling.

Caption: p38 MAPK signaling pathway and point of inhibition.

Anti-inflammatory Activity: Modulating Inflammatory Cascades

Inflammation is a complex biological response implicated in numerous diseases. 5-Aminopyrazole derivatives have demonstrated significant anti-inflammatory potential by targeting key enzymes in the inflammatory cascade.[9][10]

Mechanism of Action: Enzyme Inhibition

The primary mechanism behind the anti-inflammatory effects of these compounds is the inhibition of enzymes responsible for producing inflammatory mediators.

-

Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] Some 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives have shown potent and selective inhibitory activity against the COX-2 isozyme, with IC₅₀ values as low as 49 nM.[11] This selectivity for COX-2 is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10]

-

5-Lipoxygenase (5-LOX) Inhibition: The 5-LOX enzyme catalyzes the production of leukotrienes, another class of inflammatory mediators. Dual COX/5-LOX inhibitors are of great interest for treating inflammatory diseases. Certain 5-aminopyrazole derivatives have been shown to inhibit 5-LOX with IC₅₀ values in the low micromolar range.[11]

-

Cytokine Reduction: The anti-inflammatory effects are also mediated by the ability of these compounds to decrease the serum levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[10][11]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 5-Aminopyrazole derivatives and their fused heterocyclic counterparts have shown promising activity against a range of pathogenic bacteria and fungi.[1][12]

The antimicrobial evaluation of pyrazolo[1,5-a]pyrimidine products, synthesized from 5-aminopyrazole precursors, has revealed activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger and Candida albicans.[1] The versatility of the 5-aminopyrazole scaffold allows for the synthesis of derivatives with broad-spectrum antimicrobial properties.[13][14] Some derivatives have also shown moderate activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[12]

Summary of Biological Activities

The diverse biological activities of 5-aminopyrazole derivatives are summarized in the table below, highlighting their targets and efficacy.

| Derivative Class | Biological Activity | Target/Assay | Potency (IC₅₀ / MIC / Kᵢ) | Reference |

| 5-Amino-N-arylpyrazoles | Anticancer | Hep-G2 cells | 3.6 µM | [2] |

| Aminopyrazole Analogs | Anticancer (CDK Inhibitor) | CDK2/CDK5 | Potent and Selective | [4] |

| 5-Amino-pyrazole Scaffold | Anti-inflammatory (p38α) | p38α MAP Kinase | Potent Cellular Potency | [5] |

| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide | Anti-inflammatory (COX-2) | COX-2 Enzyme | 49 nM | [11] |

| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide | Anti-inflammatory (5-LOX) | 5-LOX Enzyme | 1.9 µM | [11] |

| Pyrazolo[1,5-a]pyrimidines | Antimicrobial | B. subtilis, E. coli | Active | [1] |

| Substituted 5-Aminopyrazoles | Antitubercular | M. tuberculosis (MDR) | Moderately Active | [12] |

| Acylhydrazonic Derivatives | Antioxidant | DPPH Radical Scavenging | Active | [15][16] |

Experimental Protocols and Methodologies

The validation of biological activity requires robust and reproducible experimental protocols. This section details standardized assays for evaluating the anticancer, antioxidant, and antimicrobial properties of 5-aminopyrazole derivatives.

General Workflow for Bioactivity Screening

The discovery process for bioactive 5-aminopyrazole derivatives follows a logical progression from chemical synthesis to biological validation.

Caption: General workflow for screening 5-aminopyrazole derivatives.

Protocol: Anticancer Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., Hep-G2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole derivatives in the appropriate cell culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[16][17]

Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This method assesses the ability of a compound to act as a free radical scavenger.

-

Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compounds in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. Include a control (DPPH with methanol) and a standard (e.g., Ascorbic Acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.[16][17]

Protocol: Antimicrobial Susceptibility (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Outlook

5-Aminopyrazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their structural adaptability has enabled the development of potent agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][13] The success of this scaffold is largely due to its favorable interactions with key biological targets, particularly protein kinases. The continued exploration of structure-activity relationships and the synthesis of novel fused heterocyclic systems derived from 5-aminopyrazoles will undoubtedly lead to the discovery of new therapeutic candidates. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to translate their promising in vitro activities into clinically effective treatments.

References

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.

- The synthesis route of 5-aminopyrazole derivatives 2a–g.

- Approaches towards the synthesis of 5-aminopyrazoles.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.

- 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed.

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar.

- Amino-Pyrazoles in Medicinal Chemistry: A Review.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.

- 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article). OSTI.GOV.

- Recent developments in aminopyrazole chemistry.

- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy.

- 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. MDPI.

- Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. PubMed.

- Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. ProQuest.

- Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. PubMed.

- Anti-inflammatory activity of 2-acyl-5(3)

- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking.

- Development of pyrazole derivatives in the management of inflamm

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

- [Synthesis and anti-fungal activity of 5-aminopyrazole deriv

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.

- Reaction of 5-amino-pyrazole derivatives with various imines.

- Synthetical methodologies for (a) 5-aminopyrazoles and (b)...

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking - ProQuest [proquest.com]

- 9. mdpi.com [mdpi.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 16. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Potential Mechanism of Action of 1-(1-phenylethyl)-1H-pyrazol-5-amine

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold of numerous clinically approved drugs with a vast range of biological activities.[1][2][3][4] This guide focuses on a specific derivative, 1-(1-phenylethyl)-1H-pyrazol-5-amine, a compound whose mechanism of action is not yet elucidated. Based on extensive data from structurally related 5-aminopyrazoles, which are frequently identified as potent enzyme inhibitors, this document outlines a primary hypothesis and a corresponding multi-phase experimental plan to investigate its potential as a kinase inhibitor.[5][6] We posit that 1-(1-phenylethyl)-1H-pyrazol-5-amine modulates a key cellular signaling pathway by directly inhibiting a specific protein kinase. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to systematically test this hypothesis, moving from broad target screening to specific validation in a cellular context.

Introduction: The Privileged Pyrazole Scaffold

Pyrazole and its derivatives are five-membered heterocyclic compounds that are considered "privileged scaffolds" in drug discovery.[3][5] Their unique chemical properties, including the ability to act as hydrogen bond donors and acceptors, allow them to effectively interact with a wide array of biological targets.[1] This versatility is demonstrated by the broad spectrum of pharmacological activities attributed to pyrazole-containing molecules, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[7][8]

Marketed drugs such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib feature a pyrazole core, underscoring its therapeutic importance.[1][2] The 5-aminopyrazole sub-class, in particular, is a versatile framework for developing ligands for enzymes, with numerous examples reported as inhibitors of kinases, such as p38 MAP Kinase, and other enzymes like thrombin.[5][6][9]

The subject of this guide, 1-(1-phenylethyl)-1H-pyrazol-5-amine (Figure 1), combines this privileged 5-aminopyrazole core with a chiral 1-phenylethyl group. While specific biological data for this exact molecule is scarce in public literature, its structure strongly suggests a potential for targeted interaction within the ATP-binding pocket of protein kinases.

Molecular Formula: C₁₁H₁₃N₃

CAS Number: 3524-13-8

Central Hypothesis: Kinase Inhibition as a Primary Mechanism of Action

Given the established precedent of the 5-aminopyrazole scaffold in kinase inhibition, we hypothesize that:

1-(1-phenylethyl)-1H-pyrazol-5-amine functions as a direct inhibitor of one or more protein kinases, leading to the downstream modulation of cellular signaling pathways critical for disease processes such as inflammation or proliferation.

The phenylethyl substituent likely engages in hydrophobic or π-stacking interactions within the kinase active site, potentially conferring selectivity and potency. The pyrazole and amine moieties can form critical hydrogen bonds that mimic the interactions of the adenine region of ATP.

To rigorously test this hypothesis, we propose a logical, three-phase experimental workflow. This workflow is designed to first identify potential kinase targets, then validate and quantify the inhibition, and finally, confirm target engagement and downstream effects in a cellular environment.

Caption: A logical workflow for investigating the mechanism of action.

Phase 1: Unbiased Target Identification via Kinase Panel Screening

Scientific Rationale: To efficiently survey the potential kinase targets from the ~500+ kinases in the human kinome, an unbiased, broad profiling screen is the most logical first step. This approach maximizes the probability of identifying primary targets without preconceived notions. A commercially available kinase panel (e.g., from companies like Reaction Biology, Eurofins, or Promega) provides a standardized and high-throughput method to assess inhibitory activity against a large, diverse set of kinases at a fixed compound concentration.

Experimental Protocol: Broad Kinase Panel Screen

-

Compound Preparation: Prepare a 10 mM stock solution of 1-(1-phenylethyl)-1H-pyrazol-5-amine in 100% DMSO.

-

Screening Concentration: Submit the compound for screening at a final concentration of 1 µM and 10 µM. Using two concentrations helps distinguish potent from weak inhibitors and identify potential false positives.

-

Assay Format: The service provider will typically perform radiometric (³³P-ATP) or fluorescence-based assays to measure the phosphorylation of a substrate by each kinase in the panel.

-

Execution: The compound is incubated with each kinase, its specific substrate, and ATP.

-

Data Acquisition: The amount of substrate phosphorylation is measured. Data is typically expressed as "% Inhibition" relative to a DMSO vehicle control.

-

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

-

-

Hit Criteria: A common threshold for identifying a "hit" is >50% inhibition at 1 µM or >75% inhibition at 10 µM.

Data Presentation: The results should be summarized in a table, highlighting the most promising hits.

| Table 1: Representative Kinase Screen Hit Summary | | :-------------------------------------------------- | :---------------------------------- | :---------------------------------- | | Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | | Kinase A (e.g., MAP2K4) | 65% | 98% | | Kinase B (e.g., p38α) | 58% | 95% | | Kinase C (e.g., SRC) | 15% | 45% | | Kinase D (e.g., AKT1) | 5% | 12% |

Phase 2: In Vitro Validation and Potency Determination

Scientific Rationale: Following the identification of promising hits from the initial screen, the next critical step is to validate these interactions and determine the compound's potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency. This step confirms the screening results and allows for the ranking of hits.

Experimental Protocol: IC₅₀ Determination via In Vitro Kinase Assay

-

Reagents: Obtain recombinant human protein for the hit kinase(s) (e.g., MAP2K4, p38α), a suitable substrate (e.g., myelin basic protein), and ATP. Utilize a detection system like ADP-Glo™ (Promega) which measures ADP production as an indicator of kinase activity.

-

Compound Dilution: Perform a serial dilution of the 10 mM stock of 1-(1-phenylethyl)-1H-pyrazol-5-amine in DMSO to create a 10-point, 3-fold dilution series. Then, dilute these into the assay buffer. Final concentrations should typically range from 100 µM to 1 nM.

-

Assay Plate Setup: Add the kinase, substrate, and varying concentrations of the compound to a 384-well plate. Include positive (no inhibitor, DMSO only) and negative (no kinase) controls.

-

Reaction Initiation: Start the kinase reaction by adding a concentration of ATP that is approximately equal to the Kₘ of the specific kinase. Incubate at 30°C for 60 minutes.

-

Detection: Stop the reaction and measure kinase activity using the ADP-Glo™ system per the manufacturer's protocol. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

-

Data Analysis: Measure luminescence. Normalize the data to the DMSO control (100% activity) and no-kinase control (0% activity). Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 3: Cellular Target Engagement and Pathway Analysis

Scientific Rationale: Demonstrating that a compound inhibits a purified enzyme in vitro is essential, but it does not prove that it works the same way inside a cell. Phase 3 aims to bridge this gap by asking two key questions:

-

Does the compound physically bind to the target kinase in living cells?

-

Does this binding lead to the inhibition of the kinase's downstream signaling pathway?

Protocol 5.1: Cellular Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.

-

Cell Culture: Culture a relevant cell line (e.g., HeLa or a line where the target kinase is known to be active) to ~80% confluency.

-

Compound Treatment: Treat cells with either the vehicle (DMSO) or a saturating concentration (e.g., 10x the IC₅₀) of 1-(1-phenylethyl)-1H-pyrazol-5-amine for 1-2 hours.

-

Thermal Challenge: Harvest the cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

-

Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

-

Detection by Western Blot: Analyze the amount of the target kinase (e.g., MAP2K4) remaining in the supernatant of each sample using Western blotting with a specific antibody.

-

Data Interpretation: In the vehicle-treated samples, the amount of soluble kinase will decrease as the temperature rises. In the compound-treated samples, the protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures. This shift confirms direct physical binding in the cellular milieu.

Protocol 5.2: Downstream Pathway Inhibition by Western Blot

This protocol assesses if the compound inhibits the kinase's known function in a signaling cascade. For example, if MAP2K4 is the validated target, we would assess the phosphorylation of its direct substrate, JNK.

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(1-phenylethyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 1-(1-phenylethyl)-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into the historical context of the pyrazole scaffold, proposes a detailed synthetic route for the title compound based on established chemical principles, and explores its potential applications grounded in the well-documented biological activities of related 5-aminopyrazole derivatives.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. First synthesized in 1889 by Buchner, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Within this important class of compounds, 5-aminopyrazoles have emerged as particularly valuable building blocks for the synthesis of more complex fused heterocyclic systems and as pharmacophores in their own right. The presence of a reactive amino group at the 5-position provides a convenient handle for further chemical modifications, making 5-aminopyrazoles key intermediates in the generation of diverse chemical libraries for drug screening.

This guide focuses on a specific, less-documented derivative, 1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-13-8), providing a technical framework for its synthesis and potential utility.

Physicochemical Properties of 1-(1-phenylethyl)-1H-pyrazol-5-amine

A summary of the key physicochemical properties of the title compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 3524-13-8 | |

| Molecular Formula | C₁₁H₁₃N₃ | |

| Molecular Weight | 187.24 g/mol | |

| IUPAC Name | 1-(1-phenylethyl)-1H-pyrazol-5-amine |

Proposed Synthesis of 1-(1-phenylethyl)-1H-pyrazol-5-amine

A closely related analog, 3,5-Dimethyl-1-(1-phenylethyl)-1H-pyrazole, has been successfully synthesized from 1-phenylethan-1-amine and 2,4-pentanedione. By adapting this methodology and substituting the 1,3-dicarbonyl precursor with a suitable β-ketonitrile, a plausible and efficient synthesis of the title compound can be designed.

Retrosynthetic Analysis

The proposed synthesis involves a classical pyrazole ring formation via the cyclization of a β-ketonitrile with a substituted hydrazine. The retrosynthetic analysis is depicted below.

Caption: Retrosynthetic approach for 1-(1-phenylethyl)-1H-pyrazol-5-amine.

Proposed Experimental Protocol

The following is a detailed, step-by-step methodology for the proposed synthesis of 1-(1-phenylethyl)-1H-pyrazol-5-amine. This protocol is based on established procedures for the synthesis of analogous compounds and should be performed by qualified personnel in a suitable laboratory setting.

Step 1: Synthesis of 1-phenylethylhydrazine

-

To a solution of 1-phenylethan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and triethylamine (1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

-

Treat the Boc-protected amine with a nitrating agent, such as nitrosyl tetrafluoroborate (NOBF₄), in a suitable solvent like acetonitrile at low temperature to form the N-nitroso compound.

-

Reduce the N-nitroso compound using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran at 0 °C to room temperature to yield 1-phenylethylhydrazine.

Step 2: Cyclization to form 1-(1-phenylethyl)-1H-pyrazol-5-amine

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-phenylethylhydrazine (1.0 eq) in ethanol.

-

Add a catalytic amount of a Brønsted acid, such as glacial acetic acid or hydrochloric acid.

-

To this solution, add 3-aminobut-2-enenitrile (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base, such as saturated aqueous sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, for example, ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(1-phenylethyl)-1H-pyrazol-5-amine.

Caption: Proposed two-step synthesis workflow.

Potential Applications in Drug Development

While the specific biological activity of 1-(1-phenylethyl)-1H-pyrazol-5-amine has not been reported, the broader class of 5-aminopyrazole derivatives is known to exhibit a wide range of therapeutic effects. This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Potential Therapeutic Areas:

-

Oncology: Many pyrazole derivatives have been investigated as anticancer agents, with some acting as inhibitors of various kinases that are crucial for cancer cell proliferation and survival.

-

Inflammation and Pain: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). 5-Aminopyrazole derivatives could be explored for their potential as novel anti-inflammatory and analgesic agents.

-

Infectious Diseases: The antimicrobial properties of pyrazole derivatives are well-documented. 1-(1-phenylethyl)-1H-pyrazol-5-amine and its analogs could be investigated for activity against various bacterial and fungal pathogens.

-